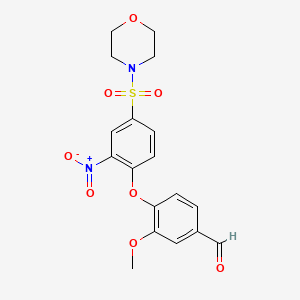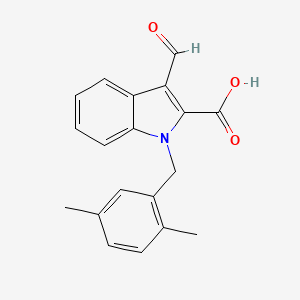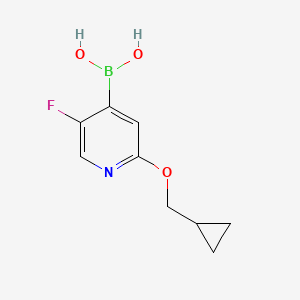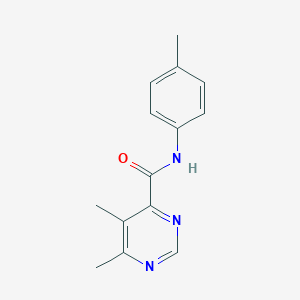
3-Methoxy-4-(4-morpholin-4-ylsulfonyl-2-nitrophenoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common names, structural formula, and molecular formula. The molecular weight, CAS number, and other identifiers may also be included .
Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. The structure can provide information about the compound’s reactivity and properties .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and how it interacts with other compounds .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. These properties can include melting point, boiling point, solubility, density, and others .Scientific Research Applications
Heterogeneous Reactions and Atmospheric Chemistry
Studies on methoxyphenols, including their reactions with NO₃ radicals, provide insights into the atmospheric chemistry and potential environmental implications of similar compounds. For instance, methoxyphenols, as tracers for wood smoke, undergo heterogeneous reactions that lead to various products, suggesting a complex behavior in atmospheric conditions which could be relevant for understanding the environmental impact of related compounds (Liu et al., 2017).
Crystal Growth and Material Applications
The growth of vanillin crystals, closely related in structure due to the presence of methoxy and aldehyde groups, for second harmonic generation applications highlights the potential of using similar compounds in material science, especially for nonlinear optical applications (Singh et al., 2001).
Enzyme Catalyzed Reactions
Research on enzyme catalyzed asymmetric C–C bond formation using compounds like benzaldehyde as substrates points towards the synthetic utility of similar methoxy-substituted benzaldehydes in preparing optically active compounds, which could have implications in pharmaceutical synthesis and chiral chemistry (Kühl et al., 2007).
Antimutagenic and Bioactivity Studies
The antimutagenic effects of benzaldehyde and its derivatives on mutagenesis indicate the potential bioactivity of similar compounds. Such properties could be explored for the development of new therapeutic agents or as part of a study on the biological effects of exposure to environmental pollutants (Watanabe et al., 1988).
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and its specific targets and their roles are still under investigation.
Mode of Action
It is known that the morpholinylsulfonyl group in the compound could potentially interact with various biological targets, leading to changes in cellular processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-4-(4-morpholin-4-ylsulfonyl-2-nitrophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O8S/c1-26-18-10-13(12-21)2-4-17(18)28-16-5-3-14(11-15(16)20(22)23)29(24,25)19-6-8-27-9-7-19/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUXTKUIISQSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85268367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methoxy-4-(4-morpholin-4-ylsulfonyl-2-nitrophenoxy)benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2919421.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2919422.png)




![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919436.png)

![Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919438.png)
![N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide](/img/structure/B2919439.png)


![3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2919443.png)